3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

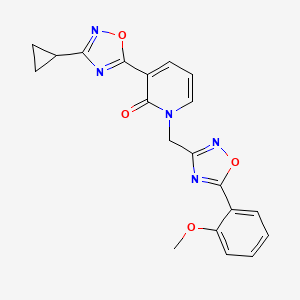

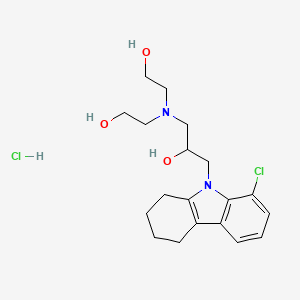

“3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex chemical compound with the CAS Number: 565172-46-5 . It has a molecular weight of 310.36 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-benzyl-7-cyclopentyl-3,7-dihydro-1H-purine-2,6-dione . The InChI code for this compound is 1S/C17H18N4O2/c22-16-14-15 (18-11-21 (14)13-8-4-5-9-13)20 (17 (23)19-16)10-12-6-2-1-3-7-12Scientific Research Applications

Covalent Analogues of DNA Base-Pairs and Triplets

Research on purine derivatives, such as the synthesis of trisubstituted benzenes bearing purine and/or pyrimidine rings, demonstrates the potential of these compounds in mimicking the structure and function of nucleic acids. These analogues, designed through cyclotrimerization processes, serve as models for studying DNA base-pair interactions and base triplet formation, contributing to our understanding of genetic encoding and replication mechanisms (Hocek et al., 2002).

Multitarget Drugs for Neurodegenerative Diseases

Purine derivatives, specifically 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been investigated for their multitarget properties in the context of neurodegenerative diseases. These compounds exhibit potent dual-target-directed activities against A1/A2A adenosine receptors and monoamine oxidases (MAO), highlighting their potential as therapeutic agents for conditions like Parkinson's disease and Alzheimer's disease, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthesis and Characterization of Purine Derivatives

The study of purine derivatives extends to their synthesis and structural characterization, providing foundational knowledge for the development of new pharmacophores. For instance, research on the synthesis of 6-, 8-, 9- substituted purines from 4-alkylamino-5-amino-6-chloropirimidines has led to the discovery of specific inhibitors for enzymes and nucleic acids, contributing to the development of antiviral, antitumor, and protein kinase inhibitors (Lorente-Macías et al., 2018).

Antimycobacterial Activity

Substituted purines have been screened for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the significance of the N-9 substituent in enhancing activity. This research underlines the potential of purine derivatives in addressing infectious diseases and the development of new antimicrobial agents (Gundersen et al., 2002).

Properties

IUPAC Name |

3-benzyl-7-cyclopentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16-14-15(18-11-21(14)13-8-4-5-9-13)20(17(23)19-16)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLYPIVNQSVKQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2731917.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)

![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2731931.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2731932.png)